molecular formula C17H26N2O3S B2769257 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448129-14-3

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2769257
CAS No.: 1448129-14-3
M. Wt: 338.47
InChI Key: CTVKHGCUADXIIR-UHFFFAOYSA-N
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Description

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to an ethylphenyl moiety

Preparation Methods

The synthesis of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol include:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and therapeutic potential.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKHGCUADXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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